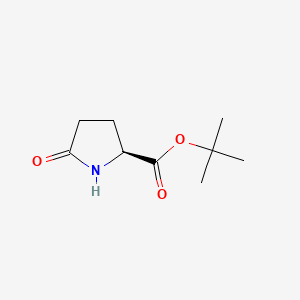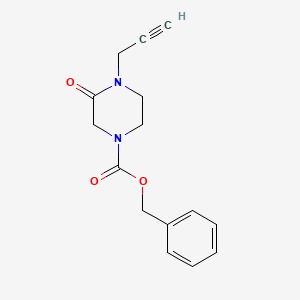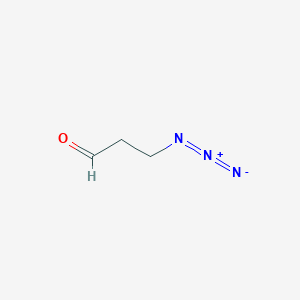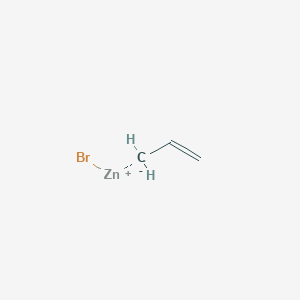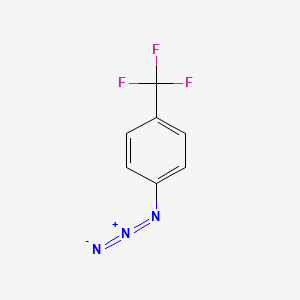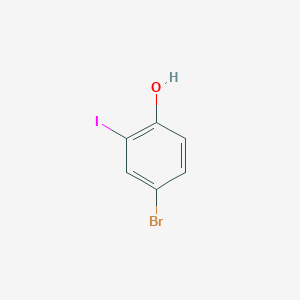
4-Bromo-2-iodophenol
概述
描述
4-Bromo-2-iodophenol is a halogenated phenol compound that is not directly discussed in the provided papers. However, related compounds with bromo and iodo substituents on a phenol ring are frequently used as intermediates in the synthesis of more complex molecules, such as Schiff bases and polyphenols, which exhibit a range of properties from thermal stability to fluorescence .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, where an aldehyde or ketone reacts with an amine to form a Schiff base. For instance, 4-bromobenzaldehyde has been used to synthesize Schiff base monomers by reacting with aromatic aminophenols . Similarly, 5-bromosalicylaldehyde has been reacted with various amines to produce different Schiff bases . These reactions are often carried out in the presence of an acid or base catalyst and may involve solvent-free methods, highlighting a trend towards greener chemistry .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as FT-IR, NMR, and X-ray single-crystal diffraction . These analyses confirm the formation of the desired products and provide detailed information about their geometries. For example, X-ray crystallography has revealed that some of these compounds crystallize in the monoclinic system and exhibit intramolecular hydrogen bonding .
Chemical Reactions Analysis
The synthesized compounds can undergo various chemical reactions, including oxidative polycondensation to form polyphenols , and cyclization reactions to create polycyclic aromatic hydrocarbons . These reactions are often facilitated by catalysts, such as palladium complexes, and can involve multiple steps, including cross-coupling and intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are diverse and have been extensively studied. Thermal properties are analyzed using techniques like TG-DTA and DSC, revealing information about their stability and decomposition temperatures . Optical properties are investigated through UV-Vis and fluorescence analyses, with some compounds showing photoluminescence . Electrochemical properties are determined using cyclic voltammetry, which provides insights into the redox behavior and band gaps of the materials . Additionally, some studies have explored the potential of these compounds in biological applications, such as urease inhibition and antioxidant activity .
科学研究应用
Suzuki-Miyaura Coupling in Synthesis
4-Bromo-2-iodophenol is utilized in Suzuki-Miyaura coupling reactions, a pivotal technique in organic chemistry. For instance, its derivatives participate in the synthesis of biaryl-type phytoalexins, compounds with antibacterial properties produced by fruit trees in response to microbial infection. This coupling reaction, particularly effective under certain conditions such as microwave irradiation for bromophenols, highlights the compound's utility in creating complex organic structures (Schmidt & Riemer, 2014).
Environmental and Biological Degradation Studies
In environmental studies, 4-Bromo-2-iodophenol and its related compounds are investigated for their degradation pathways. For example, research on anaerobic degradation of halogenated phenols by sulfate-reducing consortia has shown that compounds like 4-iodophenol can be degraded with stoichiometric release of halide, an important aspect in understanding environmental impacts and biodegradation processes (Häggblom & Young, 1995).
Potential in Cancer Research
Some bromophenol derivatives, related to 4-Bromo-2-iodophenol, have shown potential in cancer research. For instance, studies on a novel bromophenol derivative highlighted its ability to induce cell cycle arrest and apoptosis in lung cancer cells, indicating the potential of these compounds in developing new anticancer drugs (Guo et al., 2018).
Application in Chemical Analysis
In chemical analysis, derivatives of 4-Bromo-2-iodophenol have been used as signal enhancers. For instance, 4-iodophenol has been used to enhance luminol-based immunodot and Western blotting assays, demonstrating its role in improving the sensitivity of biochemical detection methods (Leong & Fox, 1988).
Implications in Environmental Toxicology
Studies on the degradation mechanism, kinetics, and toxicity of bromophenols like 4-bromophenol provide insights into their environmental and toxicological implications. Understanding the electrodegradation intermediates and toxicity evolution of these compounds is crucial for assessing their impact on water quality and ecological safety (Xu et al., 2018).
安全和危害
属性
IUPAC Name |
4-bromo-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIULWIJWDJDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448560 | |
| Record name | 4-Bromo-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-iodophenol | |
CAS RN |
207115-22-8 | |
| Record name | 4-Bromo-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

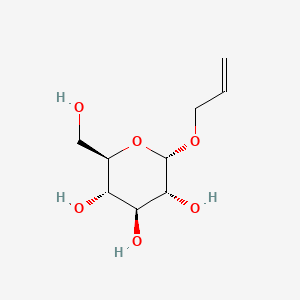
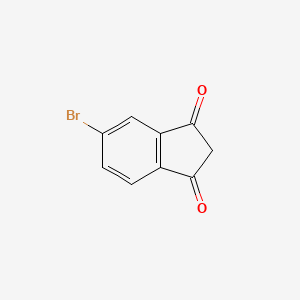
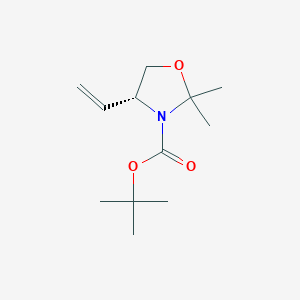
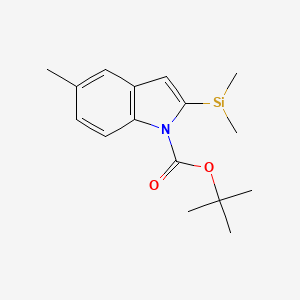
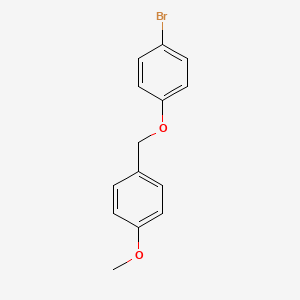
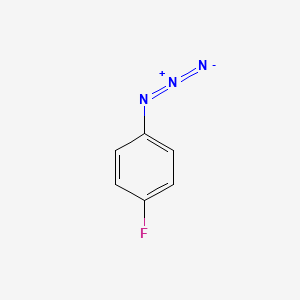
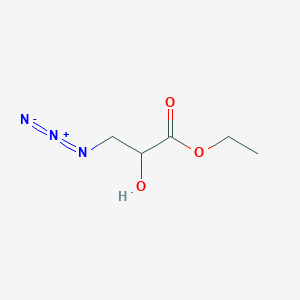
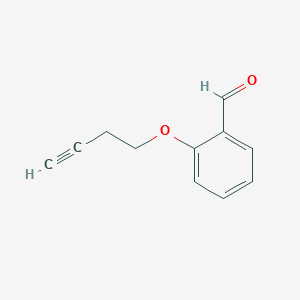
![Benzene, [(4-pentenyloxy)methyl]-](/img/structure/B1279034.png)
